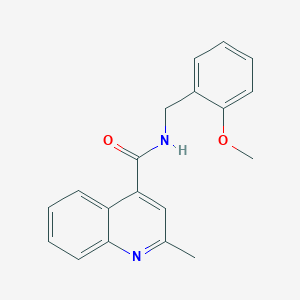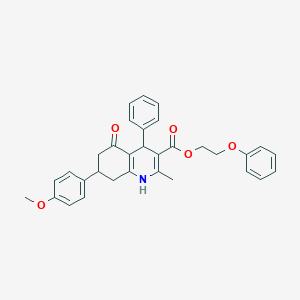
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also has potential as an anti-inflammatory and anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, more research could be done to determine its potential use in other areas, such as drug delivery or as a catalyst in chemical reactions.
In conclusion, 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a compound that has shown promising results in scientific research. Its unique properties and potential applications make it an interesting subject for further study. By understanding its mechanism of action and exploring its potential uses, we can gain a better understanding of how this compound can be used to improve human health and advance scientific knowledge.
Synthesemethoden
The synthesis of 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One such method involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and cyclohexylthiourea in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
The compound 5-(4-bromo-3-nitrobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c17-12-7-6-10(8-13(12)19(21)22)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h6-9,11H,1-5H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKSPQQUYUXLGF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)